molecular formula C4H8N4O2 B2461672 5-Amino-1H-imidazole-4-carboxamide hydrate CAS No. 64236-33-5

5-Amino-1H-imidazole-4-carboxamide hydrate

Cat. No. B2461672
CAS RN: 64236-33-5
M. Wt: 144.134
InChI Key: XAOSYMLDDLWPLV-UHFFFAOYSA-N
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Description

5-Aminoimidazole-4-carboxamide (AIC) is an aminoimidazole and a synthetic precursor . It has been used in the synthesis of the anticancer MTIC prodrug temozolomide . It is also being investigated for use/treatment in allergic rhinitis and pediatric indications .


Synthesis Analysis

5-Amino-1H-imidazole-4-carboxamide hydrate has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .


Molecular Structure Analysis

The molecular formula of 5-Amino-1H-imidazole-4-carboxamide hydrate is C4H6N4O . The InChI code is 1S/C4H6N4O.H2O/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H2 .


Physical And Chemical Properties Analysis

5-Amino-1H-imidazole-4-carboxamide hydrate is a solid substance . It has a molecular weight of 144.13 .

Scientific Research Applications

Synthesis of Constrained Peptidomimetics

5-Amino-1H-imidazole-4-carboxamide hydrate is used in the synthesis of constrained H-Phe-Phe-NH2 analogues, a type of peptidomimetics. This process involves aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using an amino acid amide nucleophile (Skogh et al., 2013).

Development of Imidazole-based Compounds

Research has shown the potential for synthesizing various imidazole-based compounds from 5-Amino-1H-imidazole-4-carboxamide hydrate, such as pyrazol-4-ylidenehydrazinoimidazoles and 2-arylazoimidazoles (Baig et al., 1982).

Creation of Purine Nucleotides

It is converted into 2-methyl-6-(arylamino)purines, useful in the creation of purine nucleotides (Andersen & Pedersen, 1985).

Application in Biochemical Studies

4-Amino-imidazole-5-carboxamide, a similar compound, has been studied in biochemical contexts such as in E. coli for its role as a precursor to purines (Ben-Ishai, Bergmann & Volcani, 1951).

Enzymatic Polymerization Studies

This compound's derivative, 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, has been synthesized and used in enzymatic polymerization studies (Pochet & D'ari, 1990).

Crystallographic Studies

Research on the synthesis and crystal structures of various derivatives of 5-Amino-1H-imidazole-4-carboxamide hydrate provides insights into molecular geometries and stabilizing intermolecular hydrogen bonds (Banerjee et al., 1999).

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of biologically active N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines (Andersen & Pedersen, 1986).

Investigation of Catalytic Mechanisms

The catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase has been evaluated using this compound, providing critical insights into enzymatic processes (Shim et al., 2001).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

5-Amino-1H-imidazole-4-carboxamide hydrate is being investigated for use/treatment in allergic rhinitis and pediatric indications . It is also used in the synthesis of the anticancer MTIC prodrug temozolomide , indicating potential future directions in cancer treatment research.

properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOSYMLDDLWPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-imidazole-4-carboxamide hydrate

CAS RN

64236-33-5
Record name 4-Aminoimidazol-5-carboxamid hydrat
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